2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
Brand Name: Vulcanchem
CAS No.: 140438-62-6
VCID: VC21108348
InChI: InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1
SMILES: C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol

2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one

CAS No.: 140438-62-6

Cat. No.: VC21108348

Molecular Formula: C10H13N5O3

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one - 140438-62-6

Specification

CAS No. 140438-62-6
Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
IUPAC Name 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-1H-purin-6-one
Standard InChI InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1
Standard InChI Key LDYHQWURHCKRLK-WDSKDSINSA-N
Isomeric SMILES C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)O
SMILES C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N
Canonical SMILES C1C(CC(C1O)O)N2C=NC3=C2NC(=NC3=O)N

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